molecular formula 13C6C8H12ClNO2 B602594 6-(3-chloro-2-methylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid CAS No. 1420043-61-3

6-(3-chloro-2-methylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid

Cat. No.: B602594
CAS No.: 1420043-61-3
M. Wt: 267.66
InChI Key:
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Description

6-(3-chloro-2-methylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid: is a synthetic organic compound characterized by the presence of a chlorinated aniline group attached to a cyclohexa-1,3,5-triene ring, which is further substituted with a carboxylic acid group. The compound is isotopically labeled with carbon-13 at all six positions of the cyclohexa-1,3,5-triene ring, making it useful in various scientific studies, particularly in tracing and mechanistic investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-chloro-2-methylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with isotopically labeled benzene (1,2,3,4,5,6-13C6) and 3-chloro-2-methylaniline.

    Formation of the Intermediate: The initial step involves the nitration of isotopically labeled benzene to form 1,2,3,4,5,6-13C6-nitrobenzene.

    Reduction: The nitro group is then reduced to an amino group, yielding 1,2,3,4,5,6-13C6-aniline.

    Coupling Reaction: The 1,2,3,4,5,6-13C6-aniline undergoes a coupling reaction with 3-chloro-2-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale nitration and reduction processes, followed by efficient coupling reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The chlorinated aniline group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The isotopically labeled compound is valuable in mechanistic studies, allowing researchers to trace the movement of carbon atoms through various chemical reactions. It is also used in the study of reaction kinetics and pathways.

Biology

In biological research, the compound can be used to study metabolic pathways and enzyme mechanisms, particularly those involving aromatic amino acids and their derivatives.

Medicine

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials and as a precursor for more complex organic molecules.

Mechanism of Action

The compound exerts its effects primarily through interactions with enzymes and receptors that recognize aromatic structures. The chlorinated aniline group can form hydrogen bonds and hydrophobic interactions with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tolfenamic Acid: 2-(3-chloro-2-methylanilino)benzoic acid, which shares a similar aniline structure but lacks the isotopic labeling.

    Diclofenac: 2-(2,6-dichloroanilino)phenylacetic acid, another non-steroidal anti-inflammatory drug with a similar aniline moiety.

Uniqueness

The isotopic labeling of 6-(3-chloro-2-methylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid makes it unique for tracing studies and mechanistic investigations. This feature is not present in similar compounds like tolfenamic acid or diclofenac, which are used primarily for their therapeutic effects rather than research applications.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

6-(3-chloro-2-methylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-9-11(15)6-4-8-12(9)16-13-7-3-2-5-10(13)14(17)18/h2-8,16H,1H3,(H,17,18)/i2+1,3+1,5+1,7+1,10+1,13+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZNLOUZAIOMLT-CDLMHYHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)N[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016147
Record name Tolfenamic acid-(benzoic ring-13C6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420043-61-3
Record name Tolfenamic acid-(benzoic ring-13C6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1420043-61-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-chloro-2-methylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
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6-(3-chloro-2-methylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
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6-(3-chloro-2-methylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
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6-(3-chloro-2-methylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
Reactant of Route 5
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6-(3-chloro-2-methylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
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Reactant of Route 6
6-(3-chloro-2-methylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid

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